1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-phenyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c15-12-11(17-19-20(12)9-5-2-1-3-6-9)14-16-13(18-21-14)10-7-4-8-22-10/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQAIFLRXYEJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates triazole and oxadiazole moieties. These structural features have been associated with a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A phenyl ring
- A triazole ring
- An oxadiazole ring with a thiophene substituent
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings demonstrated effective activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 13 | 7.9 | Antibacterial (Gram-positive) |
| Compound 16 | 0.0380 | Antifungal |
These results suggest that the incorporation of the oxadiazole and triazole moieties enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The anticancer potential of the compound was evaluated in vitro against various cancer cell lines. Notably, compounds with similar structures showed promising results in inhibiting cell proliferation.
Case Study: MCF-7 and HCT-116 Cells
In a study by Alam et al., two derivatives exhibited significant inhibitory effects on MCF-7 breast cancer cells with IC50 values substantially lower than that of standard chemotherapeutics like 5-Fluorouracil:
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound 3a | 24.74 | 5-Fluorouracil (IC50 = 100 µM) |
| Compound 3b | 5.12 | Tamoxifen |
Furthermore, these compounds inhibited thymidylate synthase (TS), a critical enzyme in DNA synthesis, indicating their potential as anticancer agents .
The mechanism by which these compounds exert their biological effects involves several pathways:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival.
- Apoptosis Induction : Increased expression of p53 and activation of caspase pathways were observed in treated cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit free radical scavenging capabilities, contributing to their protective effects against oxidative stress .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Modifications
- Thiophen-2-yl vs. Pyridin-4-yl (Oxadiazole Substituent): Thiophene’s electron-rich nature contrasts with pyridine’s electron-deficient character, altering charge distribution and binding affinities .
- Chloro vs. Trifluoromethyl (Aryl Substituent): Chlorine is moderately electronegative, while trifluoromethyl is strongly electron-withdrawing, affecting resonance and metabolic stability .
- Ethoxy vs.
Q & A
Q. What are the common synthetic routes for preparing 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?
Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation. Key steps include:
- Oxadiazole Formation : React thiophene-2-carboxylic acid with hydroxylamine to form a hydroxamic acid intermediate, followed by cyclization with a nitrile source (e.g., POCl₃) to yield the 1,2,4-oxadiazole core .
- Triazole Coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenyl-triazole-amine moiety to the oxadiazole. For example, react a propargyl-oxadiazole precursor with a phenyl azide derivative under Cu(I) catalysis .
- Optimization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time (e.g., from 12 hours to 30 minutes) and improving yields by 15–20% compared to conventional heating .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent connectivity. For example, the thiophenyl protons appear as distinct doublets (δ 7.2–7.8 ppm), while the triazole NH₂ group resonates near δ 5.5 ppm .
- IR Spectroscopy : Confirm functional groups via stretches (e.g., N-H at ~3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric ambiguities in the triazole ring and confirms planarity of the oxadiazole-thiophene system. For example, dihedral angles between oxadiazole and thiophene are typically <10° .
Q. What are the typical chemical reactions involving the oxadiazole and triazole rings in this compound?
Methodological Answer:
- Oxadiazole Reactions :
- Triazole Reactions :
- Diazotization: The NH₂ group can be converted to diazonium salts for coupling with phenols or amines .
- Cross-Coupling: Suzuki-Miyaura reactions modify the phenyl ring using Pd catalysts .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound’s preparation?
Methodological Answer: Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example:
- Cyclization Step : Conventional heating (reflux, 12 hours, 60% yield) vs. microwave (150°C, 30 minutes, 75% yield) .
- Catalyst Optimization : Use of PEG-400 as a green solvent in microwave conditions enhances CuAAC efficiency, reducing catalyst loading (CuI from 10 mol% to 5 mol%) .
Q. What strategies can resolve tautomeric ambiguities in the triazole ring during structural elucidation?
Methodological Answer:
- Crystallographic Analysis : X-ray diffraction distinguishes tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine) by quantifying bond lengths (C-N: 1.337 Å vs. 1.372 Å) and planarity deviations .
- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomeric equilibria in solution .
Q. How do computational methods aid in predicting the biological activity of this compound?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes. For example, the oxadiazole-thiophene moiety shows π-π stacking with ATP-binding pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to design analogs .
Q. What experimental approaches address discrepancies in reported biological activity data?
Methodological Answer:
- Bioassay Standardization :
- Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
